GO-203 TFA Directly Binds the MUC1-C Cytoplasmic Domain While the CP-2 Control Peptide Shows No Binding
GO-203 binds directly and specifically to the MUC1-C cytoplasmic domain CQC motif, whereas the control peptide CP-2, which substitutes the CQCRRKN targeting sequence with AQARRKN, exhibits no detectable binding [1]. In GST pull-down assays, GO-203 demonstrates direct interaction with the MUC1-C cytoplasmic domain, while CP-2 fails to show any interaction [1]. This binding specificity is corroborated by co-immunoprecipitation studies in which GO-203, but not CP-2, disrupts the MUC1-C/HER2 interaction in SKBR3 and BT474 breast cancer cells [2].
| Evidence Dimension | Direct binding to MUC1-C cytoplasmic domain |
|---|---|
| Target Compound Data | Direct binding demonstrated by GST pull-down and co-immunoprecipitation; disrupts MUC1-C/HER2 interaction |
| Comparator Or Baseline | CP-2 (poly-R linked to AQARRKN): no binding detected; no disruption of MUC1-C/HER2 interaction |
| Quantified Difference | Qualitative difference: binding vs. no binding |
| Conditions | In vitro GST pull-down assay and cell-based co-immunoprecipitation in SKBR3 and BT474 human breast cancer cells at 5 µM for 48 hours [2] |
Why This Matters
Direct and specific target engagement is the foundational requirement for MUC1-C inhibition; CP-2's lack of binding confirms that the CQCRRKN motif is essential and that simple poly-arginine transduction is insufficient for biological activity.
- [1] Raina D, et al. Characterization of the MUC1-C Cytoplasmic Domain as a Cancer Target. PLoS ONE. 2015;10(8):e0135156. View Source
- [2] Raina D, et al. Targeting the MUC1-C oncoprotein blocks HER2 activation. Oncogene. 2013; Figure 2. View Source
